molecular formula C18H11Cl2NO4 B1676107 Mdl 105519 CAS No. 161230-88-2

Mdl 105519

Cat. No.: B1676107
CAS No.: 161230-88-2
M. Wt: 376.2 g/mol
InChI Key: LPWVUDLZUVBQGP-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDL 105519 involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

    Chlorination: The indole core is chlorinated at positions 4 and 6 using a chlorinating agent such as thionyl chloride.

    Carboxylation: The chlorinated indole is then carboxylated to introduce the carboxylic acid groups at the 2 and 3 positions.

    Phenyl Substitution:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The process involves:

    Bulk Synthesis: Large-scale Fischer indole synthesis followed by chlorination and carboxylation.

    Purification: The product is purified using recrystallization and chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: MDL 105519 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.

    Substitution: The chlorinated positions on the indole core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Substituted indoles with different functional groups.

Scientific Research Applications

MDL 105519 has a wide range of scientific research applications:

    Chemistry: Used as a ligand in studying the N-methyl-D-aspartate receptor-associated glycine recognition site.

    Biology: Employed in research on neurotransmission and synaptic plasticity.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and anxiety.

    Industry: Utilized in the development of new pharmacological agents targeting the N-methyl-D-aspartate receptor.

Mechanism of Action

MDL 105519 exerts its effects by binding to the glycine recognition site on the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, preventing the influx of calcium ions and subsequent neuronal excitation. The compound acts as a noncompetitive inhibitor, meaning it does not compete with the natural ligand (glycine) for binding but instead binds to a different site on the receptor .

Comparison with Similar Compounds

MDL 105519 is unique in its high affinity and selectivity for the glycine recognition site on the N-methyl-D-aspartate receptor. Similar compounds include:

This compound stands out due to its lower psychotomimetic risk compared to other N-methyl-D-aspartate receptor antagonists, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWVUDLZUVBQGP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017669
Record name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161230-88-2
Record name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDL-105519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP86UX2L28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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